molecular formula C14H23BrClNO2 B5241629 N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride

N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride

Cat. No.: B5241629
M. Wt: 352.69 g/mol
InChI Key: PCYGIACGGNMMSW-UHFFFAOYSA-N
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Description

N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride is a chemical compound with the molecular formula C14H22BrNO2·HCl This compound is known for its unique structure, which includes a bromophenoxy group, an ethoxy chain, and a butanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride typically involves a multi-step process:

    Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the ortho position, forming 2-bromophenol.

    Etherification: 2-bromophenol is then reacted with ethylene oxide to form 2-(2-bromophenoxy)ethanol.

    Amine Introduction: The resulting 2-(2-bromophenoxy)ethanol is further reacted with butan-1-amine under basic conditions to form N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: De-brominated products or fully reduced amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may play a crucial role in binding to these targets, while the ethoxy and butanamine chains modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but with diethylamine instead of butanamine.

    N-[2-(2-Methoxyphenoxy)ethyl]-1-butanamine: Similar structure but with a methoxy group instead of a bromine atom.

    N-[2-(2-Bromophenoxy)ethyl]-3-methyl-1-butanamine: Similar structure but with a methyl group on the butanamine chain.

Uniqueness

N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromophenoxy group, in particular, allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.ClH/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15;/h4-7,16H,2-3,8-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGIACGGNMMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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